6-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
Description
The compound 6-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine belongs to the class of 6-piperazin-1-yl-purines, characterized by a purine core substituted at the 6-position with a piperazine ring. This derivative is distinguished by two key structural features:
Piperazine substituent: A 4-methoxy-7-methyl-1,3-benzothiazole group is attached to the piperazine ring, introducing a heterocyclic benzothiazole moiety with methoxy and methyl modifications.
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., chlorophenyl-substituted 6-piperazin-1-yl-purines) have been extensively studied as cannabidiol analogs and antitumor agents, highlighting the pharmacological relevance of this scaffold .
Properties
IUPAC Name |
4-methoxy-2-[4-[9-(2-methoxyethyl)purin-6-yl]piperazin-1-yl]-7-methyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O2S/c1-14-4-5-15(30-3)16-18(14)31-21(25-16)27-8-6-26(7-9-27)19-17-20(23-12-22-19)28(13-24-17)10-11-29-2/h4-5,12-13H,6-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCQFJYFSULSNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C4=NC=NC5=C4N=CN5CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Acylated Piperazine Derivatives
Compounds 29–34 () feature piperazine rings modified with acyl groups (e.g., acetyl, trifluoroacetyl, or sulfonyl-propanoyl). Key differences include:
Sulfonylated Piperazine Derivatives
Compounds 15–19 () incorporate sulfonyl groups on the piperazine ring:
Aromatic and Heterocyclic Substituents
- Compound 4l (): 4-Chlorophenyl-piperazine with trifluoromethoxyphenyl at the purine’s 6-position; demonstrated antitumor activity (82% yield, 147–149°C melting point) .
- Compound PP17 (): 4-Propoxyphenyl-piperazine with sec-butyl at N-9; induced apoptosis in MCF-7 cells .
- Target compound : The benzothiazole moiety may enhance DNA intercalation or enzyme inhibition compared to purely aromatic substituents.
N-9 Substitution Patterns
- Compound 36 (): Retains N-9 hydrogen; lower yield (39%) and HPLC purity (98%) compared to N-substituted analogs .
- Compound 17 (): 2-Methoxyethyl group at N-9 (similar to the target compound); high purity (99%) and moderate melting point (180–183°C) .
- Target compound : The 2-methoxyethyl chain likely improves aqueous solubility compared to alkyl or aryl N-9 substituents.
Key Observations
Synthetic Yields: Acylated derivatives (e.g., 29, 34) generally exhibit higher yields (61–79%) compared to sulfonylated analogs (17–63%) .
Thermal Stability : Melting points correlate with substituent rigidity; trifluoroacetyl (30 ) and cyclohexylmethylsulfonyl (18 ) groups increase melting points (>190°C) .
Pharmacological Potential: N-9 alkyl/aryl substitutions (e.g., PP17) enhance anticancer activity, while the target compound’s 2-methoxyethyl group may optimize solubility for CNS targeting .
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